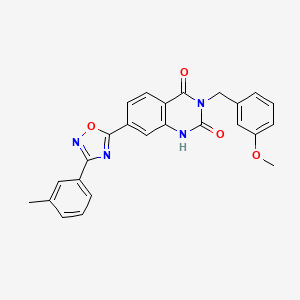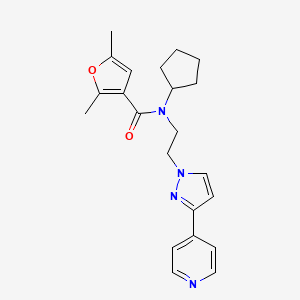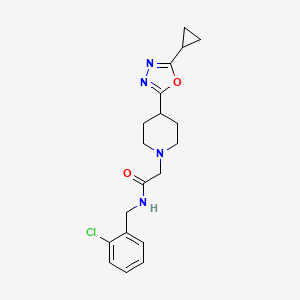
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide, commonly known as ADQX, is a chemical compound that has been widely studied for its potential use in scientific research. ADQX is a non-competitive antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission in the nervous system. In
Scientific Research Applications
Corrosion Inhibition
Research on quinoline derivatives has demonstrated their effectiveness in corrosion inhibition. A study on quinoxalines, closely related to quinoline, found that quantum chemical calculations could predict their inhibition efficiency on copper corrosion in nitric acid media, suggesting potential applications for N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide in similar contexts (Zarrouk et al., 2014).
Chemosensing
Quinoline derivatives have been synthesized for chemosensing applications, particularly for metal ions. A sensor based on a quinoline fluorophore showed remarkable enhancement in the presence of Zn2+ ions in aqueous solution, underscoring the utility of such compounds in detecting and quantifying metal ions in biological and environmental samples (Park et al., 2015).
Antimicrobial and Antitubercular Activities
Synthesis and evaluation of quinoline carboxamide derivatives have revealed their promising antibacterial, antifungal, and antitubercular activities. These findings highlight the potential of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide derivatives in developing new antimicrobial agents (Kumar et al., 2014).
Catalysis and Chemical Synthesis
Quinoline derivatives have been utilized in catalytic processes and the synthesis of complex molecules. Studies on copper(II)-catalyzed reactions and palladium-catalyzed cyclizations involving quinoline compounds demonstrate their versatility in facilitating chemical transformations, which could extend to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide for synthesizing novel organic compounds (Xia et al., 2016).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-15-6-9-17(10-7-15)22-20(26)21(27)23-18-11-8-16-5-4-12-24(14(2)25)19(16)13-18/h6-11,13H,3-5,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKXAAUZXKXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)


![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)